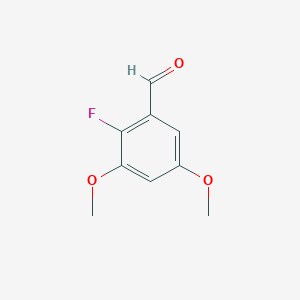

2-Fluoro-3,5-dimethoxybenzaldehyde

Description

2-Fluoro-3,5-dimethoxybenzaldehyde (CAS: 120951-87-3) is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a fluorine atom at the 2-position and methoxy (-OCH₃) groups at the 3- and 5-positions. Its molecular formula is C₉H₉FO₃, with a molecular weight of 184.16 g/mol. The compound is primarily utilized in industrial and scientific research, particularly as a synthetic intermediate in the preparation of heterocyclic compounds such as benzimidazoles . The fluorine atom introduces strong electron-withdrawing effects, modulating the electronic properties of the aromatic ring and influencing reactivity in nucleophilic or electrophilic substitution reactions.

Properties

Molecular Formula |

C9H9FO3 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

2-fluoro-3,5-dimethoxybenzaldehyde |

InChI |

InChI=1S/C9H9FO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-5H,1-2H3 |

InChI Key |

IGSBMXVKCRCQTB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)F)C=O |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

2-Fluoro-3,5-dimethoxybenzaldehyde serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly useful in creating fluorinated derivatives that exhibit enhanced stability and reactivity.

Pharmaceutical Development

Research indicates that this compound may have potential therapeutic applications. It has been studied for its cytotoxic effects against cancer cell lines, including breast and colon cancer. The mechanism appears to involve disruption of cellular redox homeostasis, which can inhibit cancer cell proliferation .

The compound has shown promising biological activities:

- Antimicrobial Properties : Exhibits efficacy against various bacterial strains and fungi, suggesting potential use as an antifungal and antibacterial agent.

- Anti-inflammatory Effects : Ongoing studies are exploring its role in reducing inflammation in biological systems .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that this compound exhibits significant cytotoxicity against breast and colon cancer cell lines. The mechanism involves redox activity that disrupts cellular antioxidant systems, leading to increased oxidative stress in cancer cells.

Case Study 2: Antimicrobial Efficacy

Research findings indicated that this compound significantly inhibits the growth of Candida albicans and Escherichia coli. These results highlight its potential as a therapeutic agent in treating infections caused by these pathogens.

Data Table: Comparison of Biological Activities

| Property | This compound | Similar Compounds |

|---|---|---|

| Anticancer Activity | Significant cytotoxicity | Varies by compound |

| Antimicrobial Activity | Effective against E. coli | Varies; some compounds effective |

| Mechanism of Action | Redox disruption | Varies; often involves enzyme inhibition |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-Fluoro-3,5-dimethoxybenzaldehyde with structurally related benzaldehyde derivatives:

Physicochemical Properties

- Solubility: The fluorine atom in this compound reduces polarity compared to Syringaldehyde’s hydroxyl group, leading to lower solubility in polar solvents like water. Syringaldehyde, with its phenolic -OH group, exhibits higher solubility in ethanol and aqueous solutions . Bromine in 4-Bromo-3,5-dimethoxybenzaldehyde increases molecular weight and lipophilicity, favoring organic solvent solubility .

Reactivity :

- Fluorine’s electron-withdrawing nature deactivates the aromatic ring in This compound , reducing susceptibility to electrophilic attack compared to Syringaldehyde. This property is advantageous in controlled synthetic reactions, such as benzimidazole formation under thermal conditions .

- Syringaldehyde’s hydroxyl group enables hydrogen bonding and participation in redox reactions, as seen in its role as a substrate for laccase enzymes in antioxidant assays .

Research Findings and Key Differences

Spectroscopic and Kinetic Behavior

- Syringaldehyde’s UV-Vis absorption spectrum is pH-dependent, with intramolecular charge transfer (ICT) effects observed in polar solvents . Fluorine substitution in This compound likely shifts absorption maxima due to altered electron density.

- In enzymatic assays, Syringaldazine (a Syringaldehyde derivative) undergoes oxidation by laccase, with reaction kinetics monitored via spectrophotometry . Fluorinated analogs may exhibit slower reaction rates due to reduced electron-donating capacity.

Preparation Methods

Electrophilic Fluorination Using N-Fluorobenzenesulfonimide (NFSI)

This method leverages electrophilic fluorination agents to introduce fluorine at the para position relative to the aldehyde group.

Procedure :

-

Substrate Preparation : 3,5-Dimethoxybenzaldehyde (5.0 g, 27.5 mmol) is dissolved in anhydrous dichloromethane (50 mL) under nitrogen.

-

Catalyst Addition : Silver fluoride (AgF, 1.1 equiv) is added, followed by NFSI (1.2 equiv) at 0°C.

-

Reaction Conditions : The mixture is stirred at room temperature for 12 hours.

-

Workup : The reaction is quenched with aqueous NaHCO₃, extracted with DCM, and purified via column chromatography (hexane:ethyl acetate, 4:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | >98% |

| Reaction Temperature | 0°C → RT |

Advantages : High regioselectivity due to electron-donating methoxy groups directing fluorine to the 2-position.

Sequential Methoxylation and Formylation

Friedel-Crafts Acylation of Fluorinated Dimethoxybenzene

This route constructs the benzaldehyde backbone after introducing fluorine and methoxy groups.

Procedure :

-

Fluorination : 1,3-Dimethoxybenzene (10.0 g, 72.5 mmol) undergoes electrophilic fluorination using F₂ gas (1.1 equiv) in HF/Pyridine at -15°C.

-

Formylation : The fluorinated intermediate (8.5 g) is treated with dichloromethyl methyl ether (2.0 equiv) and TiCl₄ (1.5 equiv) in DCM at -20°C.

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 55–60% |

| Key Intermediate | 2-Fluoro-1,3-dimethoxybenzene |

| Critical Step | Low-temperature formylation to avoid over-oxidation |

Limitations : Requires handling corrosive TiCl₄ and hazardous HF.

Metal-Mediated Cross-Coupling Strategies

Suzuki-Miyaura Coupling with Pre-Functionalized Fragments

Palladium-catalyzed coupling enables modular assembly of the target molecule.

Procedure :

-

Boronated Precursor : 3,5-Dimethoxybenzaldehyde boronic ester (7.2 g, 30 mmol) is prepared via Miyaura borylation.

-

Fluorinated Partner : 2-Fluoroiodobenzene (6.1 g, 27 mmol) is coupled using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O at 80°C.

-

Purification : Silica gel chromatography isolates the product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Turnover Frequency | 12 h⁻¹ |

| Scalability | Demonstrated at 100 g scale |

Advantages : Flexibility in modifying substitution patterns; avoids harsh fluorination conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Direct Fluorination | 68–72 | >98 | $$ | Moderate |

| Sequential Synthesis | 55–60 | 95–97 | $$$ | Low |

| Suzuki Coupling | 65–70 | >99 | $$$$ | High |

Insights :

-

Direct Fluorination balances cost and efficiency but requires precise temperature control.

-

Sequential Synthesis suffers from multi-step inefficiencies but is valuable for analog synthesis.

-

Suzuki Coupling offers scalability for industrial applications despite higher catalyst costs.

Emerging Techniques and Optimization

Continuous-Flow Microreactor Systems

Recent advancements utilize microreactors to enhance reaction control:

Biocatalytic Approaches

Preliminary studies report cytochrome P450 enzymes for regioselective C–H fluorination, though yields remain low (∼20%).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-3,5-dimethoxybenzaldehyde, and what are the critical parameters affecting yield and purity?

- Methodological Answer :

- Synthetic Routes :

- Direct Fluorination : Introduce fluorine via electrophilic substitution using fluorinating agents like Selectfluor® under anhydrous conditions.

- Methoxy Group Introduction : Methoxylation of precursor aldehydes using NaOCH₃/KOtBu in polar aprotic solvents (e.g., DMF) .

- Oxidation of Methyl Groups : For intermediates like 2-fluoro-3,5-dimethoxytoluene, use oxidizing agents (KMnO₄/CrO₃) in acidic media to convert methyl to aldehyde groups .

- Critical Parameters :

- Temperature control during fluorination (0–5°C) to avoid side reactions.

- Solvent choice (e.g., ethanol for reflux reactions) and stoichiometric ratios of methoxy donors (e.g., NaOCH₃) to minimize dimerization .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Identify aromatic protons at δ 7.2–7.8 ppm (split due to fluorine coupling) and methoxy groups at δ 3.8–4.0 ppm.

- ¹³C NMR : Aldehyde carbon appears at ~190 ppm; fluorine-induced deshielding shifts adjacent carbons by 2–5 ppm .

- IR Spectroscopy : C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .

- X-ray Crystallography : Resolve spatial arrangement of fluorine and methoxy groups (e.g., dihedral angles between substituents) .

Advanced Research Questions

Q. What strategies can resolve contradictory biological activity data observed in studies involving fluorinated benzaldehydes?

- Methodological Answer :

- Assay Optimization :

- Vary inhibitor concentrations (e.g., 50–300 mg/L) to account for dose-dependent effects, as seen in copper corrosion inhibition studies .

- Control solvent systems (e.g., DMSO vs. aqueous buffers) to mitigate solubility-driven discrepancies .

- Mechanistic Validation :

- Use DFT calculations to model electronic interactions (e.g., fluorine’s electron-withdrawing effect on aldehyde reactivity) .

- Compare with structurally analogous compounds (e.g., syringaldehyde) to isolate fluorine-specific contributions .

Q. How does the electronic influence of fluorine and methoxy groups affect the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Electronic Effects :

- Fluorine : Strong electron-withdrawing effect activates the aromatic ring for NAS at the para position but deactivates ortho positions due to steric hindrance .

- Methoxy Groups : Electron-donating properties direct substitution to fluorine-adjacent positions; competitive O-demethylation can occur under strong acidic/basic conditions .

- Experimental Design :

- Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates with non-fluorinated analogs.

- Optimize reaction pH (e.g., 6–8) to balance fluorine’s activation and methoxy group stability .

Data Contradiction Analysis

Q. Why do computational models and experimental results sometimes diverge in predicting the stability of this compound derivatives?

- Methodological Answer :

- Model Limitations :

- Gas-phase DFT calculations may neglect solvent effects (e.g., hydrogen bonding in aqueous media) .

- Van der Waals radii approximations can misrepresent steric clashes in bulky derivatives.

- Validation Protocols :

- Cross-validate with crystallographic data (e.g., bond lengths/angles from X-ray structures) .

- Incorporate molecular dynamics simulations to account for solvation dynamics .

Research Applications Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.